molecular formula C13H13N3S B14638734 1-(6-Methylpyridin-2-yl)-3-phenylthiourea CAS No. 53385-83-4

1-(6-Methylpyridin-2-yl)-3-phenylthiourea

Cat. No.: B14638734
CAS No.: 53385-83-4
M. Wt: 243.33 g/mol
InChI Key: YUPYXUCWTPFZAN-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)-3-phenylthiourea is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Thiourea derivatives are significant due to their ability to coordinate with metals and their wide range of biological activities, including antibacterial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50°C and 80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In cancer cells, it induces apoptosis by activating specific signaling pathways that lead to cell death .

Comparison with Similar Compounds

Uniqueness: 1-(6-Methylpyridin-2-yl)-3-phenylthiourea stands out due to its broad spectrum of biological activities and its ability to form stable metal complexes. Its unique structure allows it to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-10-6-5-9-12(14-10)16-13(17)15-11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPYXUCWTPFZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356871
Record name BAS 00028722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53385-83-4
Record name BAS 00028722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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